
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a methyl group
Méthodes De Préparation
The synthesis of 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-fluoro-2-methylbenzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions. A common method involves the use of a Friedel-Crafts alkylation reaction, where 4-fluoro-2-methylbenzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products.
Analyse Des Réactions Chimiques
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can yield 1-(3-hydroxypropyl)-4-fluoro-2-methylbenzene.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkane.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-4-fluoro-2-methylbenzene involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-4-fluoro-2-methylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: This compound has a similar chloropropyl group but differs in its aromatic ring structure and additional substituents, leading to different chemical properties and applications.
(3-Chloropropyl)trimethoxysilane: This compound contains a chloropropyl group attached to a silicon atom, making it useful in surface modification and material science applications.
1-(3-Chlorophenyl)piperazine: This compound features a chlorophenyl group attached to a piperazine ring, which is commonly used in pharmaceutical research.
Propriétés
Formule moléculaire |
C10H12ClF |
|---|---|
Poids moléculaire |
186.65 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H12ClF/c1-8-7-10(12)5-4-9(8)3-2-6-11/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
VGZQJEZBAUTCOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)

![Ethyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13217689.png)
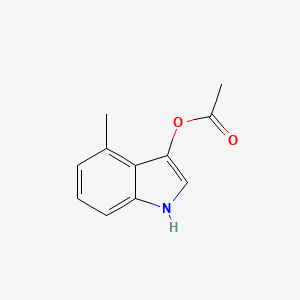
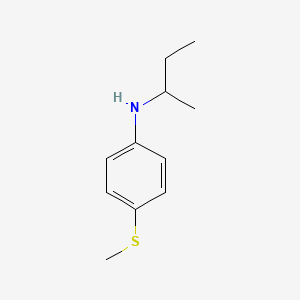
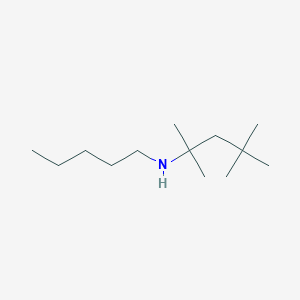

![Bicyclo[3.1.0]hexane-2-sulfonyl chloride](/img/structure/B13217706.png)
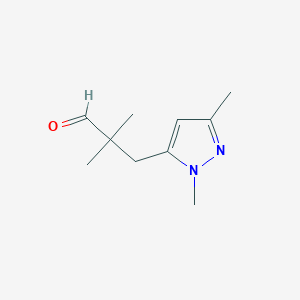
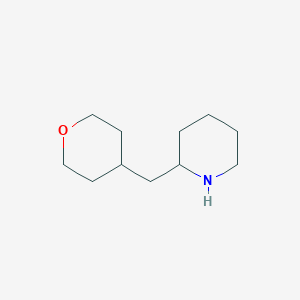
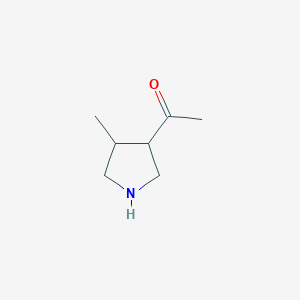
![1H-pyrazolo[4,3-d]pyrimidin-5-amine](/img/structure/B13217724.png)
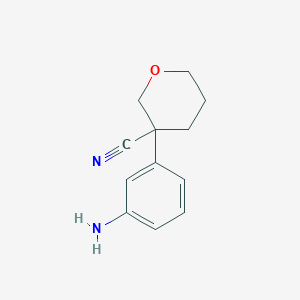
![6-Hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13217737.png)
